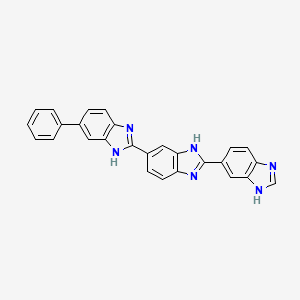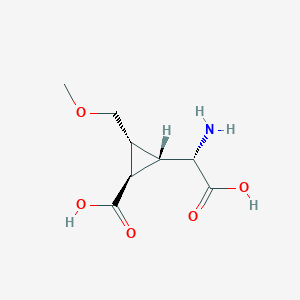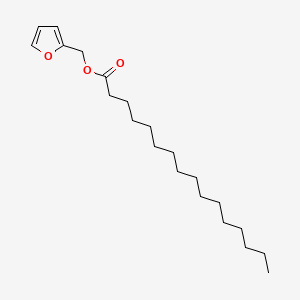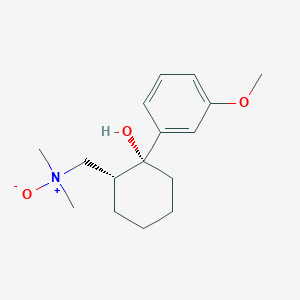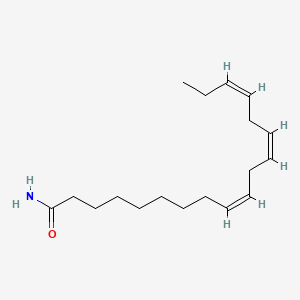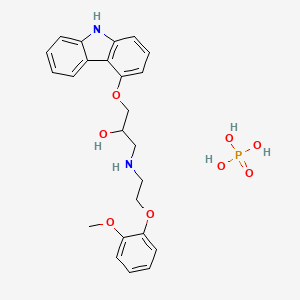
Carvedilol phosphate anhydrous
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Carvedilol phosphate is a phosphate salt derivative of carvedilol, a non-selective beta-adrenergic antagonist. It is commonly used in the treatment of cardiovascular diseases such as hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction . Carvedilol phosphate combines the properties of both beta-blockers and alpha-1 blockers, making it effective in reducing peripheral vascular resistance and improving heart function .
準備方法
Synthetic Routes and Reaction Conditions: Carvedilol phosphate can be synthesized through various methods. One common approach involves the reaction of carvedilol with phosphoric acid. The process typically includes dissolving carvedilol in an appropriate solvent, such as methanol, followed by the addition of phosphoric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of carvedilol phosphate .
Industrial Production Methods: In industrial settings, the production of carvedilol phosphate may involve large-scale solvent evaporation techniques. For instance, a binary mixture of carvedilol with acids like citric acid or tartaric acid can be dissolved in methanol and left for solvent evaporation over several days. This method helps in obtaining a viscous liquid form of carvedilol phosphate, which can then be further processed .
化学反応の分析
Types of Reactions: Carvedilol phosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Carvedilol can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes such as CYP2D6, CYP2C9, and CYP3A4.
Substitution: Reagents may include halogens or other electrophiles, with conditions varying based on the desired substitution product.
Major Products Formed:
Hydroxylated Metabolites: These include 1-hydroxyphenylcarvedilol, 4’-hydroxyphenylcarvedilol, and 5’-hydroxyphenylcarvedilol.
科学的研究の応用
Carvedilol phosphate has a wide range of scientific research applications:
Chemistry: It is used in studies related to beta-blockers and their interactions with various receptors.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: Carvedilol phosphate is extensively studied for its therapeutic effects in treating cardiovascular diseases.
作用機序
Carvedilol phosphate exerts its effects by blocking beta-1 and alpha-1 adrenergic receptors. This dual action leads to:
Reduced Heart Rate: By blocking beta-1 receptors, carvedilol phosphate decreases the heart rate and myocardial contractility.
Antioxidant Properties: Carvedilol phosphate also exhibits antioxidant properties, which contribute to its cardioprotective effects.
類似化合物との比較
Propranolol: Another non-selective beta-blocker, but without alpha-1 blocking activity.
Metoprolol: A selective beta-1 blocker, primarily used for treating hypertension and angina.
Labetalol: Similar to carvedilol, it has both beta-blocking and alpha-1 blocking properties.
Uniqueness of Carvedilol Phosphate: Carvedilol phosphate stands out due to its combined beta and alpha-1 blocking activities, which provide a comprehensive approach to managing cardiovascular conditions. Its antioxidant properties further enhance its therapeutic potential, making it a unique and valuable compound in the treatment of heart diseases .
特性
CAS番号 |
374779-45-0 |
|---|---|
分子式 |
C24H29N2O8P |
分子量 |
504.5 g/mol |
IUPAC名 |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid |
InChI |
InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4) |
InChIキー |
XCPXNPBILMXKNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
正規SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


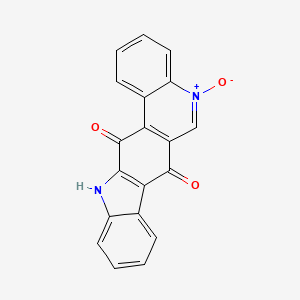
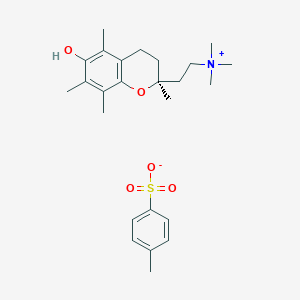
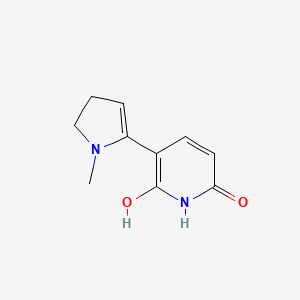
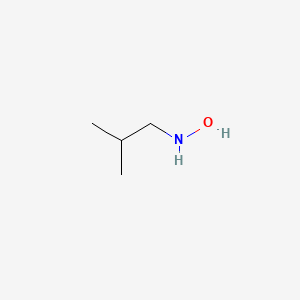
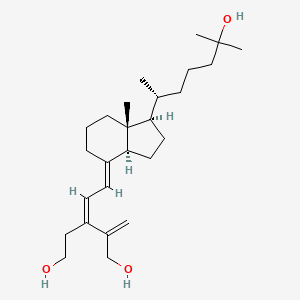
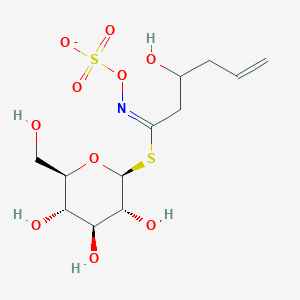
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
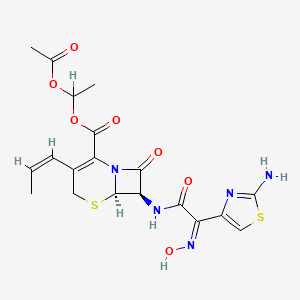
![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)
